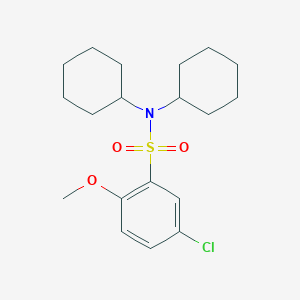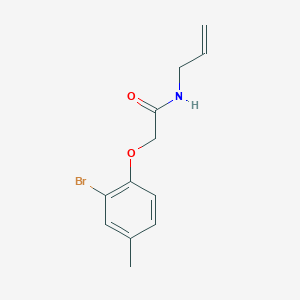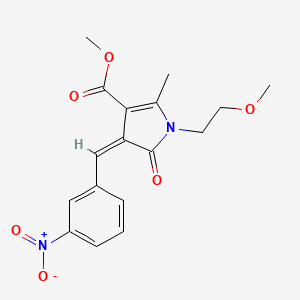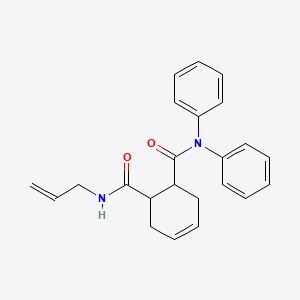
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide, also known as CDMS, is a sulfonamide compound that has been widely used in scientific research. CDMS is a white, crystalline powder that is soluble in organic solvents and has a melting point of 155-157°C.
Applications De Recherche Scientifique
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in transition metal catalysis. This compound has also been used as a chiral auxiliary in asymmetric synthesis and as a protecting group for amines.
Mécanisme D'action
The mechanism of action of 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This compound has been shown to inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the cytoplasm of red blood cells and is involved in the transport of carbon dioxide from tissues to the lungs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase II by this compound has been shown to decrease the rate of carbon dioxide transport in red blood cells, which may have implications for the treatment of respiratory disorders. This compound has also been shown to have anti-inflammatory effects in animal models, potentially through inhibition of prostaglandin synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a stable, crystalline compound that is easy to handle and store. This compound is also readily available from commercial suppliers. However, this compound has some limitations for lab experiments. It is a relatively expensive reagent, and its use may be limited by its toxicity and potential for skin and eye irritation.
Orientations Futures
There are several potential future directions for research involving 5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide. One area of interest is the development of new synthetic routes to this compound and related compounds. Another area of interest is the exploration of this compound as a potential therapeutic agent for respiratory disorders and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on carbonic anhydrase enzymes.
Méthodes De Synthèse
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with dicyclohexylamine. The resulting intermediate is then reacted with hydrochloric acid to yield this compound. The purity of the final product can be increased through recrystallization.
Propriétés
IUPAC Name |
5-chloro-N,N-dicyclohexyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO3S/c1-24-18-13-12-15(20)14-19(18)25(22,23)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSSNOSEWBGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
![10-(4-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4897814.png)


![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)

![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
